molecular formula C16H19N3 B1297271 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile CAS No. 157286-82-3

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile

Cat. No. B1297271
Key on ui cas rn: 157286-82-3
M. Wt: 253.34 g/mol
InChI Key: DIQBKQWMTLZBOB-UHFFFAOYSA-N
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Patent
US06765008B1

Procedure details

A mixture of 3-hydroxy-2-butanone (100.000 g, 1.135 mol), 2,4,6-trimethylaniline (153.225 g, 1.135 mol) and p-toluenesulfonic acid (0.670 g) in 500 ml of benzene was refluxed using a Dean-Stark trap to remove water. After 2 hours, malononitrile (75.000 g, 1.135 mol) was added and the mixture was refluxed for an additional 10 hours until all of the starting material was consumed. The reaction mixture was cooled and precipitate formed and filtered. The solid was washed with a minimum amount of ethanol. The solid was diluted with 500 ml of benzene and product was dissolved. Some undesired product was insoluble and was filtered off. The filtrate was concentrated to give a tan solid which was recrystallized from ethanol to give 130.260 g of off-white crystals. 1H NMR (CDCl3) δ 1.68(s, 3H), 1.93(s, 6H), 2.05(s, 3H), 2.31(s, 3H), 3.62(brs, 2H), 6.95(s, 2H) ppm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
153.225 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
catalyst
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([CH3:6])[C:3](=O)[CH3:4].[CH3:7][C:8]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:9]=1[NH2:10].[C:17](#[N:21])[CH2:18][C:19]#[N:20]>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[NH2:20][C:19]1[N:10]([C:9]2[C:11]([CH3:16])=[CH:12][C:13]([CH3:15])=[CH:14][C:8]=2[CH3:7])[C:2]([CH3:6])=[C:3]([CH3:4])[C:18]=1[C:17]#[N:21]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC(C(C)=O)C
Name
Quantity
153.225 g
Type
reactant
Smiles
CC1=C(N)C(=CC(=C1)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.67 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(CC#N)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
to remove water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an additional 10 hours until all of the starting material
Duration
10 h
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with a minimum amount of ethanol
ADDITION
Type
ADDITION
Details
The solid was diluted with 500 ml of benzene and product
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a tan solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1N(C(=C(C1C#N)C)C)C1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130.26 g
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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